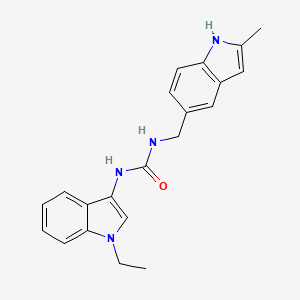
1-(1-ethyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-ethyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C21H22N4O and its molecular weight is 346.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-ethyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.36 g/mol
- CAS Number : Not specified in the available literature.
The compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (T47D) and cervical cancer (HeLa) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in cancer cells .
- Multi-target Interaction : It potentially interacts with multiple molecular targets, enhancing its therapeutic efficacy against cancer .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against breast and cervical cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| T47D | 12.5 | Induction of apoptosis |
| HeLa | 15.0 | Cell cycle arrest and apoptosis |
Note : IC50 values indicate the concentration required to inhibit 50% of cell viability.
Case Studies
- Study on T47D Cells : In a controlled experiment, treatment with the compound resulted in a significant reduction in cell viability, indicating potent anticancer properties. Flow cytometry analysis revealed increased apoptotic cells post-treatment.
- Research on HeLa Cells : Another study demonstrated that the compound could effectively halt the cell cycle at the G2/M phase, leading to increased apoptosis rates as confirmed by annexin V staining assays.
Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound:
- A study published in Molecular Diversity explored various indole derivatives and their biological activities, noting that compounds similar to this compound exhibited promising anticancer effects through various pathways .
- Another investigation focused on structure–activity relationships (SAR) among indole-based urea derivatives, confirming that modifications at specific positions significantly impacted their bioactivity .
特性
IUPAC Name |
1-(1-ethylindol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-3-25-13-19(17-6-4-5-7-20(17)25)24-21(26)22-12-15-8-9-18-16(11-15)10-14(2)23-18/h4-11,13,23H,3,12H2,1-2H3,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDCKWPIWSVMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC4=C(C=C3)NC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














